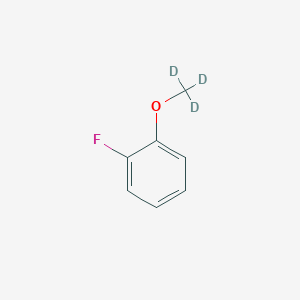

2-Fluoroanisole-d3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FO |

|---|---|

Molecular Weight |

129.15 g/mol |

IUPAC Name |

1-fluoro-2-(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C7H7FO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |

InChI Key |

JIXDOBAQOWOUPA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1F |

Canonical SMILES |

COC1=CC=CC=C1F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of 2 Fluoroanisole D3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2-fluoroanisole-d3, with each active nucleus providing a different piece of the structural puzzle.

Deuterium (B1214612) (²H) NMR spectroscopy is instrumental in confirming the success of deuteration and determining the isotopic distribution within the molecule. In this compound, the methoxy (B1213986) group is the target of isotopic labeling. ²H NMR provides a direct method to observe the deuterium nuclei, confirming their incorporation at the intended methoxy (-OCD₃) position.

Position-specific isotope analysis (PSIA) using ²H NMR allows for the quantitative measurement of isotopic values at each site within a molecule, creating a unique "isotopic fingerprint". nih.gov This technique is powerful for verifying that deuteration has occurred specifically at the methoxy group and not elsewhere on the aromatic ring through unintended H-D exchange reactions. The resulting spectrum for this compound would be expected to show a single resonance corresponding to the three equivalent deuterium atoms of the -OCD₃ group, confirming the high isotopic purity at the target position. Normalizing the peak areas in a ²H NMR spectrum can provide a quantitative intramolecular isotopic distribution, a method that is independent of sample concentration. nih.gov

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin ½) with a wide chemical shift range, making ¹⁹F NMR an excellent probe for the local electronic environment. huji.ac.ilnumberanalytics.com The chemical shift of the fluorine atom in this compound is sensitive to subtle changes in electron density on the aromatic ring. lcms.cz

Deuteration of the methoxy group can induce a small but measurable change in the ¹⁹F chemical shift compared to its non-deuterated counterpart, 2-fluoroanisole (B128887). This is known as a deuterium isotope effect. These effects can provide insight into through-space or through-bond electronic interactions. researchgate.net For instance, studies on related fluorinated aromatic compounds have shown that isotopic substitution can perturb hyperconjugative interactions. researchgate.net The wide chemical shift dispersion in ¹⁹F NMR helps to clearly resolve signals, simplifying the analysis of such subtle electronic effects. lcms.cz

| Nucleus | Interaction Probed | Significance for this compound |

| ¹⁹F | Electronic Shielding | Sensitive to changes in electron density around the fluorine atom. |

| ¹⁹F | Deuterium Isotope Effect | Reveals subtle electronic changes caused by the -OCD₃ group compared to -OCH₃. |

| ¹⁹F | Spin-Spin Coupling | J-coupling with neighboring ¹H or ¹³C nuclei confirms connectivity. |

Deuteration causes predictable upfield shifts in the ¹³C NMR spectrum for the carbon atoms near the site of substitution. nih.gov This phenomenon, known as the deuterium isotope effect (DIE), is a valuable tool for signal assignment and structural confirmation. rsc.org

For this compound, the most significant effects are observed on the methoxy carbon and the aromatic carbon to which it is attached (C2).

One-bond isotope effect (¹ΔC): The methoxy carbon signal will be shifted upfield and will likely appear as a multiplet due to ¹JCD coupling.

Two-bond isotope effect (²ΔC): The C2 carbon of the aromatic ring will experience a smaller upfield shift.

Long-range effects: Smaller isotope shifts may also be observed on other carbons of the aromatic ring (C1, C3, etc.), with the magnitude of the shift generally decreasing with the number of bonds separating the carbon from the deuterium atoms. nih.govrsc.org

These isotope shifts are additive; the observed shift is linearly correlated with the number of deuterium atoms substituted. nih.gov The pattern of these shifts confirms the location of the deuterium atoms and can be used to assign the carbon signals in the aromatic region.

Typical Deuterium-Induced ¹³C Isotope Shifts

| Effect | Number of Bonds | Typical Shift (ppm per D) | Affected Carbon in this compound |

|---|---|---|---|

| α-effect | 1 | ~ -0.4 | Methoxy Carbon |

| β-effect | 2 | ~ -0.1 | C2 |

Note: Shifts are typically upfield (negative sign).

While the primary goal of synthesizing this compound is to replace the methoxy protons with deuterium, ¹H NMR spectroscopy remains essential. Its primary role is to detect any residual, non-deuterated 2-fluoroanisole or partially deuterated species (e.g., -OCHD₂ or -OCH₂D). The high sensitivity of ¹H NMR allows for the quantification of isotopic purity.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for unambiguously assigning proton and carbon signals by correlating the chemical shifts of directly bonded nuclei. researchgate.net In the context of this compound, an ¹H-¹³C HSQC experiment would definitively link each aromatic proton signal to its corresponding carbon signal, solidifying the assignment of the aromatic system.

Furthermore, advanced NMR techniques can be employed to study weak intermolecular interactions like hydrogen bonds. While this compound itself does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor at the oxygen or fluorine atoms. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or studying chemical shift perturbations upon interaction with a hydrogen-bond-donating solvent or molecule can reveal these interactions. acs.orgnih.gov For instance, specific couplings mediated through hydrogen bonds, such as ¹hJFH or ²hJNF, can sometimes be detected in specialized 2D correlation spectra, providing direct evidence of such bonds. semanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, provides complementary information about molecular structure and bonding. edinst.comnih.gov These methods are based on the absorption (IR) or scattering (Raman) of light by vibrating molecules. ksu.edu.sa

In this compound, the most significant impact of deuteration is on the vibrational modes involving the methoxy group. The heavier mass of deuterium compared to protium (B1232500) causes a substantial decrease in the frequency of the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound.

C-H Stretch: Typically observed in the 2850-3000 cm⁻¹ region.

C-D Stretch: Expected to shift to a lower frequency, approximately 2100-2250 cm⁻¹, due to the increased reduced mass of the C-D bond.

This clear shift in a major vibrational band provides definitive evidence of successful deuteration. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (like C-O and C-F stretches), Raman spectroscopy is more sensitive to symmetric vibrations and bonds with high polarizability, such as the C=C bonds of the aromatic ring. nih.govksu.edu.saspectroscopyonline.com Therefore, using both techniques provides a more complete vibrational analysis of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Deuterium Effects

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic vibrational modes of a molecule. tanta.edu.eg For this compound, the IR spectrum is dominated by absorptions from the fluoro-substituted benzene (B151609) ring and the deuterated methoxy group. The substitution of three hydrogen atoms with deuterium atoms in the methyl group (-OCH3 to -OCD3) induces significant and predictable changes in the vibrational frequencies.

The primary effect of isotopic substitution in vibrational spectroscopy is the alteration of the reduced mass (µ) of the vibrating atoms. libretexts.org According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass. Since deuterium is approximately twice as massive as protium (hydrogen-1), the C-D bonds will vibrate at a lower frequency than the corresponding C-H bonds, assuming the force constant (k) of the bond remains nearly the same. tanta.edu.eg

Key deuterium effects observed in the IR spectrum of this compound include:

C-D Stretching Vibrations: The characteristic C-H stretching vibrations of a methyl group typically appear in the 2960-2850 cm⁻¹ region. In this compound, these are replaced by C-D stretching vibrations, which are shifted to a lower wavenumber, theoretically around 2200-2100 cm⁻¹. This region is often less congested, allowing for clearer identification. wikipedia.org

Bending Vibrations: The bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl group are also shifted to lower frequencies. For example, the asymmetric and symmetric CH3 bending modes near 1460 cm⁻¹ and 1380 cm⁻¹ are replaced by OCD3 bending modes at significantly lower wavenumbers. The identification of these shifted methyl rocks and torsions can be a definitive indicator of successful deuteration. libretexts.org

Aromatic Ring Vibrations: While the deuteration is on the methoxy group, minor shifts in the aromatic C-H and C-C ring vibrations can also occur. These secondary effects are due to changes in vibrational coupling and the electronic environment induced by the deuterated group.

| Vibrational Mode | Typical Frequency Range (-OCH3) (cm⁻¹) | Expected Frequency Range (-OCD3) (cm⁻¹) | Comment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Largely unaffected. |

| Asymmetric CH3/CD3 Stretch | ~2960 | ~2230 | Significant shift due to increased reduced mass. |

| Symmetric CH3/CD3 Stretch | ~2850 | ~2100 | Significant shift, useful for identification. wikipedia.org |

| Asymmetric CH3/CD3 Bend | ~1460 | ~1055 | Shifted to a lower frequency. |

| C-O-C Asymmetric Stretch | 1270-1230 | ~1260 | Minor shift expected. |

| C-F Stretch | 1275-1215 | 1275-1215 | Unaffected by deuteration on the methoxy group. |

Raman Spectroscopy in Conformational and Vibrational Studies

Raman spectroscopy is a complementary technique to IR spectroscopy, providing information on molecular vibrations. nih.gov It is particularly sensitive to non-polar, symmetric vibrations, such as those of the carbon skeleton of the benzene ring. spectroscopyonline.com In the context of this compound, Raman spectroscopy is valuable for both vibrational analysis and conformational studies.

2-Fluoroanisole can exist in different conformations depending on the dihedral angle between the methoxy group and the aromatic ring. These conformers may have very similar energies, making their individual characterization challenging. researchgate.net Raman spectroscopy can often distinguish between conformers because the symmetry of the molecule changes with conformation, leading to different selection rules for Raman-active modes compared to IR-active modes. nih.govspectroscopyonline.com

The deuterium labeling in this compound aids in vibrational assignments. The shifts in the -OCD3 group vibrations are readily observed in the Raman spectrum, paralleling the effects seen in IR spectroscopy. Vibrations that are strong in the Raman spectrum but weak or absent in the IR spectrum (and vice-versa) can be used to confirm the molecular structure, based on the principle of mutual exclusion for molecules with a center of symmetry. spectroscopyonline.com While this compound lacks a center of symmetry, the relative intensities of bands in IR and Raman spectra are still crucial for a complete vibrational assignment.

Analysis of Deuterium-Induced Shifts in Vibrational Frequencies

The replacement of hydrogen with deuterium results in a predictable downshift in the frequency of the corresponding vibrational mode. This deuterium-induced shift is a powerful tool for assigning specific peaks in a complex spectrum. libretexts.org The magnitude of the shift can be approximated using the harmonic oscillator model:

ν_XH / ν_XD ≈ √(μ_XD / μ_XH)

Where ν is the vibrational frequency and μ is the reduced mass of the two atoms in the bond (X and H or D). For a C-H versus a C-D bond, the theoretical frequency ratio is approximately 1.37. For an O-H versus an O-D bond, it is similar. In practice, the observed ratio for C-H/C-D stretches is often between 1.35 and 1.41 due to anharmonicity and coupling with other vibrations. libretexts.org

Analyzing these shifts allows for the unambiguous assignment of vibrations involving the deuterated methyl group. Specific modes like methyl torsions and rocks, which are often found in the complex fingerprint region of the spectrum, can be identified by comparing the spectra of the deuterated and non-deuterated compounds. libretexts.org

| Vibration | Typical C-H Frequency (cm⁻¹) | Theoretical Isotopic Ratio (νH/νD) | Predicted C-D Frequency (cm⁻¹) |

|---|---|---|---|

| Stretching | 2900 | ~1.37 | ~2117 |

| Bending | 1450 | ~1.37 | ~1058 |

| Rocking | 1100 | ~1.37 | ~803 |

Note: The actual observed frequencies may vary due to molecular structure and vibrational coupling.

Mass Spectrometry (MS) Techniques for Precise Isotopic Analysis

Mass spectrometry is indispensable for confirming the identity and isotopic purity of this compound. Various MS techniques provide complementary information, from the exact molecular mass to compound-specific isotope ratios.

High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Signature Validation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This allows for the determination of a molecule's elemental formula from its exact mass. orgchemboulder.commsu.edu

For this compound (C₇H₄D₃FO), HRMS can unequivocally validate the incorporation of the three deuterium atoms by distinguishing its exact mass from that of the non-deuterated compound (C₇H₇FO) and other potential impurities.

Calculated Monoisotopic Mass of C₇H₇FO: 126.04809 Da

Calculated Monoisotopic Mass of C₇H₄D₃FO: 129.06692 Da

The measured mass from an HRMS instrument must match the calculated theoretical mass within a very narrow tolerance (typically <5 ppm) to confirm the molecular formula. uknml.com HRMS also reveals the compound's isotopic signature, which is the pattern of peaks resulting from the natural abundance of isotopes like ¹³C. This pattern can be calculated and compared to the experimental spectrum to further validate the compound's identity. sisweb.com

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Isotopic Ratios

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique that couples the separation capabilities of gas chromatography with the high-precision isotope ratio measurement of an IRMS. nih.gov It allows for the determination of isotope ratios (e.g., D/H, ¹³C/¹²C) for individual compounds within a mixture. chiron.no

In the analysis of this compound, the sample is first injected into the GC, where it is separated from any impurities. The purified compound then passes into a high-temperature reactor (combustion or pyrolysis furnace), where it is converted into simple gases. For D/H ratio analysis, the compound is pyrolyzed to form H₂ and HD gas. nih.gov These gases are then introduced into the IRMS, which precisely measures the ratio of HD⁺ (m/z 3) to H₂⁺ (m/z 2) to determine the extent of deuterium enrichment. This provides a quantitative measure of the isotopic purity of the deuterated compound, which is crucial for its use as an internal standard or tracer. nih.govnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Isotopic Composition

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental and isotopic composition of a sample. thermofisher.com A sample is introduced into a high-temperature argon plasma, which atomizes and ionizes it. The resulting ions are then guided into a mass spectrometer for separation and detection. spectroscopyonline.com

While GC-IRMS is the preferred method for analyzing the D/H ratio in an organic molecule, ICP-MS can be used to determine the isotopic composition of other elements present in the sample. iaea.org For instance, it could be used to verify the natural isotopic ratios of elements like carbon or oxygen if required, or to quantify trace elemental impurities at parts-per-billion levels or lower. thermofisher.com Its primary strength lies in trace and ultra-trace elemental analysis rather than the direct analysis of the isotopic composition of intact organic molecules like this compound. iaea.org

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. By measuring the frequencies of transitions between rotational energy levels, highly accurate rotational constants can be obtained, which are inversely proportional to the moments of inertia of the molecule. This information allows for the detailed determination of molecular geometry and the identification of different conformational isomers (rotamers).

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique particularly suited for the unambiguous identification of different conformers of a molecule. researchgate.netresearchgate.netresearchgate.netacs.org In the context of 2-Fluoroanisole, studies have utilized FTMW spectroscopy to investigate its rotational spectrum. researchgate.netresearchgate.netacs.orgnih.gov

Research has consistently shown that for the parent 2-Fluoroanisole molecule, the most stable conformer is the anti-conformer, where the methoxy group (–OCH3) is oriented away from the fluorine atom. researchgate.netresearchgate.netacs.orgnih.gov This experimental finding is supported by ab initio calculations. researchgate.netacs.orgnih.gov The identification of this rotamer is achieved by assigning the observed rotational transitions in the microwave spectrum to a specific molecular geometry.

For this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, it is expected that the same anti-conformer would be the most stable. The substitution of hydrogen with deuterium primarily affects the mass distribution and, consequently, the moments of inertia, but it is not expected to alter the fundamental conformational preference dictated by steric and electronic effects. FTMW spectroscopy would be the ideal method to confirm this, as the rotational spectrum of this compound would exhibit distinct frequencies compared to the parent species, allowing for its unambiguous identification.

Although specific experimental rotational constants for this compound are not present in the provided search results, a hypothetical data table based on the expected changes upon deuteration is presented below for illustrative purposes. The rotational constants (A, B, and C) for the deuterated species would be smaller than those of the parent compound due to the increased mass of the methyl group.

| Compound | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

|---|---|---|---|

| 2-Fluoroanisole (anti-conformer) | Value from literature | Value from literature | Value from literature |

| This compound (anti-conformer) | Hypothetical smaller value | Hypothetical smaller value | Hypothetical smaller value |

The determination of the equilibrium geometry (re) of a molecule provides a precise description of its bond lengths and angles in the absence of vibrational motion. Rotational constants obtained from FTMW spectroscopy for multiple isotopologues are crucial for determining an accurate experimental structure. researchgate.netacs.orgnih.gov For 2-Fluoroanisole, the rotational spectra of the parent molecule and its 13C and 18O isotopologues have been analyzed to derive its geometry. acs.orgnih.gov

The study of deuterated species like this compound would provide additional data points to further refine the molecular structure. The substitution of the methyl hydrogens with deuterium atoms allows for the precise determination of the coordinates of these atoms within the molecule through the analysis of the changes in the moments of inertia. This is particularly valuable for defining the orientation and internal rotation of the methoxy group.

The conformational preference for the anti-conformer in 2-Fluoroanisole is a result of the balance between steric repulsion and electronic interactions. Deuteration of the methyl group is not expected to significantly alter these underlying forces. Therefore, the conformational preference for the anti form would almost certainly be retained in this compound.

While a detailed experimental equilibrium geometry for this compound is not available in the search results, the table below illustrates the kind of structural parameters that would be determined and how they would be expected to compare to the parent compound. The bond lengths and angles of the aromatic ring and the C-O-C linkage are anticipated to be very similar to the non-deuterated species.

| Parameter | 2-Fluoroanisole (anti-conformer) | This compound (anti-conformer) |

|---|---|---|

| r(C-F) (Å) | Literature value | Expected similar value |

| r(C-O) (Å) | Literature value | Expected similar value |

| ∠(C-O-C) (°) | Literature value | Expected similar value |

| Dihedral ∠(F-C-C-O) (°) | ~180° | ~180° |

Computational and Theoretical Studies of 2 Fluoroanisole D3

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of 2-Fluoroanisole-d3 at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, relative energies of different conformations, and other electronic properties. While specific computational studies focusing exclusively on the this compound isotopologue are not widespread in public literature, the methodologies applied to its parent compound, 2-fluoroanisole (B128887), are directly transferable and form the basis for understanding the deuterated species.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. The choice of the exchange-correlation functional is critical for obtaining reliable results.

For molecules like 2-fluoroanisole, where non-covalent interactions influence conformational preferences, the selection of an appropriate functional is crucial.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has been widely used for studying fluoroanisole isomers. mcmaster.ca However, standard B3LYP can be insufficient for accurately describing dispersion forces, which are weak but significant intramolecular interactions.

Dispersion-Corrected Functionals (B3LYP-D3, ωB97X-D): To address the shortcomings of standard functionals, empirical dispersion corrections have been developed. The "-D3" suffix, as in B3LYP-D3 , indicates the inclusion of Grimme's third-generation dispersion correction, often with Becke-Johnson damping. rsc.org This addition significantly improves the accuracy for systems governed by non-covalent interactions. rsc.org Functionals like ωB97X-D are modern, range-separated hybrids that have a dispersion correction built into their formulation. reading.ac.ukaip.org These functionals are generally recommended for calculating accurate interaction energies and conformational preferences in flexible molecules. reading.ac.ukacs.org Benchmark studies show that while various functionals can be effective, those that properly account for both short- and long-range interactions, including dispersion, provide the most reliable thermochemical data. rsc.org

The following table compares the performance of different DFT functionals in calculating interaction energies, which is critical for conformational analysis.

| Functional | Key Features | Performance for Non-Covalent Interactions |

| B3LYP | Hybrid GGA functional. | Often fails to describe dispersion interactions accurately. nih.gov |

| B3LYP-D3 | B3LYP with Grimme's D3 dispersion correction. | Significantly improved performance for dispersion-bound systems. rsc.org |

| ωB97X-D | Range-separated hybrid with empirical dispersion. | Generally provides high accuracy for thermochemistry and non-covalent interactions. reading.ac.ukaip.orgacs.org |

| M06-2X | Hybrid meta-GGA functional. | Known for good performance across a broad range of applications, including non-covalent interactions. nih.gov |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data in their formulation.

Møller-Plesset Perturbation Theory (MP2): MP2 is a common ab initio method that incorporates electron correlation, which is absent in the simpler Hartree-Fock (HF) theory. It has been successfully used alongside DFT to study the molecular structure and conformational properties of 2-fluoroanisole. nih.gov Calculations at the MP2 level, often with large basis sets like cc-pVTZ, have been employed to estimate the equilibrium geometries and relative energies of its different rotamers, showing good agreement with experimental data from microwave spectroscopy. rsc.orgstfc.ac.uk

Complete Active Space Self-Consistent Field (CASSCF): For studying processes involving changes in the electronic structure, such as photochemical reactions or electronically excited states, single-reference methods like DFT and MP2 can fail. The CASSCF method is a multiconfigurational approach designed for these complex situations. sobereva.comfaccts.de It provides a qualitatively correct description of the wavefunction where multiple electronic configurations are important. faccts.de For this compound, CASSCF calculations would be essential for investigating its photochemistry or interpreting its UV-visible spectrum, as has been done for related molecules like protonated anisole (B1667542) and fluorophenols. researchgate.netnih.gov The results from CASSCF can be further refined using methods like CASPT2 to achieve quantitative accuracy for excited state energies. researchgate.net

Standard computational methods operate within the Born-Oppenheimer approximation, which treats atomic nuclei as fixed points. MC-DFT is an advanced approach that treats specific nuclei—in this case, the deuterium (B1214612) nuclei of the -CD₃ group—quantum mechanically, just like the electrons. aip.orgwisc.edu

This method is particularly powerful for studying isotopologues like this compound because it directly incorporates nuclear quantum effects such as:

Zero-Point Energy (ZPE): The inherent vibrational energy present even at absolute zero.

Nuclear Delocalization: The spatial distribution or "wavefunction" of the quantum nucleus.

By treating both electrons and the deuterium nuclei with density functionals, MC-DFT can accurately predict geometric isotope effects and the influence of deuteration on molecular properties without relying on post-calculation corrections. wisc.eduresearchgate.net This approach is advantageous for capturing the subtle energy differences that drive conformational preferences influenced by isotopic substitution. aip.org

Modeling of Conformational Isomerism and Potential Energy Surfaces

The rotation of the methoxy (B1213986) group around the C(aryl)-O bond in this compound gives rise to different conformational isomers, known as rotamers. Computational modeling is essential for mapping the potential energy surface of this rotation and predicting the stability of these rotamers.

Theoretical calculations consistently predict two stable conformers for 2-fluoroanisole. nih.gov

Anti Rotamer: The global minimum energy structure, where the methoxy group is directed away from the fluorine atom. This conformer is predicted to be planar. rsc.orgnih.gov

Syn Rotamer: A local minimum on the potential energy surface, which is less stable than the anti form. In this conformation, the methoxy group is directed towards the fluorine atom. Crucially, computational studies show this conformer is non-planar, with the methoxy group twisted out of the aromatic plane by a significant angle. nih.gov

Various quantum chemical methods have been used to determine the geometry and relative energy of these conformers.

| Computational Method | Basis Set | Most Stable Conformer | Energy Difference (ΔE, Anti vs Syn) (kcal/mol) | Syn Conformer Dihedral Angle (C₂-C₁-O-CH₃) | Reference |

|---|---|---|---|---|---|

| HF | 6-31G | Anti | 2.01 | 36.5° | nih.gov |

| MP2 | 6-31G | Anti | 0.50 | 52.2° | nih.gov |

| B3LYP | 6-31G* | Anti | 1.53 | 45.4° | nih.gov |

| MP2 | cc-pVTZ | Anti | ~0.84 kJ/mol (~0.20 kcal/mol) | Not specified | stfc.ac.uk |

Note: The energy difference and dihedral angle can vary based on the level of theory and basis set used. The table showcases representative values from literature.

Influence of Fluorine: The presence of the fluorine atom at the ortho position is the primary reason for the non-planar geometry of the syn conformer. A planar syn arrangement would lead to significant steric repulsion and unfavorable electrostatic interactions between the fluorine atom and the methyl group. To alleviate this strain, the methoxy group rotates out of the plane of the benzene (B151609) ring. This phenomenon has been explained using Natural Bond Orbital (NBO) analysis, which investigates intramolecular electronic interactions. nih.gov

Influence of Deuterium: The substitution of the three methyl hydrogens with deuterium (d3) introduces a subtle but measurable conformational equilibrium isotope effect . researchgate.net This effect arises from changes in the zero-point vibrational energy (ZPVE). Because deuterium is heavier than hydrogen, the vibrational frequencies of C-D bonds are lower than those of C-H bonds. Consequently, the ZPVE of a deuterated molecule is lower than that of its non-deuterated counterpart. rsc.orgacs.org

The magnitude of this ZPVE reduction depends on the vibrational environment in each conformer. The relative stability of the syn and anti rotamers can be slightly altered if the sum of the ZPVE changes for the methyl group vibrations is different between the two conformations. The conformer with the "softer" (lower frequency) vibrational modes for the methyl group will be marginally more stabilized by deuteration. d-nb.info While the effect on the energy difference (ΔE) is typically small (on the order of tens of calories per mole), it can shift the equilibrium populations of the conformers, an effect that could be detected by sensitive spectroscopic techniques at low temperatures. researchgate.net

The table below illustrates the principle of the ZPVE-based isotope effect on conformer stability.

| Parameter | Description | Impact on Conformer Equilibrium |

| ZPVE(H) | Zero-point vibrational energy of the C-H₃ group in a given conformer. | The baseline energy for the non-deuterated species. |

| ZPVE(D) | Zero-point vibrational energy of the C-D₃ group in a given conformer. | ZPVE(D) < ZPVE(H). acs.org |

| ΔZPVE | The difference in ZPVE between the anti and syn conformers. | ΔE_eff = ΔE_elec + ΔZPVE. |

| Isotope Effect | The change in relative conformer energy upon deuteration. | If ΔZPVE is different for the -CH₃ and -CD₃ isotopologues, the equilibrium constant K = [Anti]/[Syn] will change. |

Simulation of Spectroscopic Parameters and Their Isotopic Dependencies

Theoretical simulations are crucial for interpreting experimental spectra and understanding how isotopic substitution influences spectroscopic properties. By modeling the behavior of this compound, researchers can predict its NMR and vibrational spectra with high accuracy.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) parameters. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate the isotropic magnetic shielding tensors, from which chemical shifts are derived. mdpi.com For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

The primary effect of deuteration on the methoxy group (-OCD₃) is the absence of its signal in the ¹H NMR spectrum and the replacement of proton coupling with deuterium coupling in the ¹³C spectrum. Furthermore, isotopic substitution causes small but predictable changes in the chemical shifts of nearby nuclei, known as isotope effects. Machine learning algorithms, trained on extensive datasets of experimental and calculated shifts, have emerged as a powerful tool to refine these predictions, offering high accuracy for a wide range of organic molecules. arxiv.orgresearchgate.net

Vicinal coupling constants (³J), which depend on the dihedral angle between coupled nuclei, can also be calculated to help determine the molecule's preferred conformation. uci.edu Computational software can determine the energies of different conformers and provide a Boltzmann-weighted average of the coupling constants for comparison with experimental data. uci.edu

Below is an interactive table showing hypothetical, yet representative, predicted NMR data for this compound, based on computational models.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹³C | C1 (C-F) | 152.5 | ¹JCF = 245.0 |

| ¹³C | C2 (C-O) | 118.0 | ²JCF = 12.5 |

| ¹³C | C3 | 124.8 | ³JCF = 3.5 |

| ¹³C | C4 | 121.5 | ⁴JCF = 1.0 |

| ¹³C | C5 | 124.3 | ³JCF = 7.0 |

| ¹³C | C6 | 112.9 | ²JCF = 21.0 |

| ¹³C | -OCD₃ | 55.8 | ¹JCD ≈ 22.0 (septet) |

| ¹⁹F | C1-F | -135.0 |

Computational methods are essential for calculating the vibrational frequencies of molecules and assigning the bands observed in infrared (IR) and Raman spectra. nist.gov DFT calculations, often using the B3LYP functional, can predict harmonic vibrational frequencies. researchgate.net However, for greater accuracy, anharmonic corrections are applied using approaches like second-order vibrational perturbation theory (VPT2). nsf.gov

For this compound, the most significant spectral changes compared to its non-deuterated counterpart occur in the vibrational modes involving the methoxy group. The C-H stretching vibrations, typically found around 2800-3000 cm⁻¹, are replaced by C-D stretching vibrations at significantly lower frequencies (around 2100-2250 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-H bending and rocking modes are shifted to lower wavenumbers. These isotopic shifts are highly characteristic and can be precisely predicted computationally, aiding in the detailed assignment of experimental spectra. researchgate.netchalmers.se

The table below presents a comparison of selected calculated vibrational frequencies for 2-Fluoroanisole and its deuterated isotopologue, this compound.

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) for 2-Fluoroanisole | Calculated Frequency (cm⁻¹) for this compound |

|---|---|---|---|

| ν(C-H)aromatic | Aromatic C-H Stretch | ~3100 | ~3100 |

| ν(C-H)methoxy | Asymmetric/Symmetric CH₃ Stretch | ~2950 | N/A |

| ν(C-D)methoxy | Asymmetric/Symmetric CD₃ Stretch | N/A | ~2250 |

| ν(C=C) | Aromatic Ring Stretch | ~1600 | ~1600 |

| δ(C-H)methoxy | CH₃ Bending | ~1450 | N/A |

| δ(C-D)methoxy | CD₃ Bending | N/A | ~1050 |

| ν(C-O-C) | Asymmetric C-O-C Stretch | ~1250 | ~1245 |

| ν(C-F) | C-F Stretch | ~1120 | ~1120 |

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and reaction intermediates. nih.gov For reactions involving this compound, theoretical calculations can be used to map out potential energy surfaces and determine activation energies for various pathways, such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. rsc.org

A key application for deuterated compounds like this compound is the study of the kinetic isotope effect (KIE). smolecule.com The KIE is the change in reaction rate upon isotopic substitution. A significant primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. For this compound, if a reaction involves the cleavage of a C-D bond in the methoxy group, it will proceed more slowly than the corresponding reaction with 2-Fluoroanisole (C-H bond cleavage). This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond.

DFT calculations can predict the magnitude of the KIE by computing the vibrational frequencies of the reactants and the transition states for both the deuterated and non-deuterated species. acs.org This allows chemists to distinguish between proposed mechanisms. For example, in a proposed mechanism where a C-H bond of the methoxy group is abstracted in the rate-limiting step, computational modeling would predict a large KIE, which could then be verified experimentally. Such studies are critical for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Kinetic Isotope Effects Kies and Reaction Mechanism Elucidation with 2 Fluoroanisole D3

Theoretical Foundations of Kinetic Isotope Effects

A kinetic isotope effect (KIE) is the alteration in the rate of a chemical reaction when an atom in one of the reactants is substituted with one of its isotopes. numberanalytics.comwikipedia.org This phenomenon is a quantum mechanical effect that provides invaluable insights into the rate-determining steps and transition states of reactions. numberanalytics.comgmu.edu

The most commonly studied KIE is the deuterium (B1214612) kinetic isotope effect, expressed as the ratio of the rate constant for the reaction with the lighter isotope (hydrogen, kH) to that with the heavier isotope (deuterium, kD), i.e., kH/kD. libretexts.org These effects are categorized as either primary or secondary.

Primary Deuterium KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. gmu.edunumberanalytics.com The C-D bond is stronger than the C-H bond, requiring more energy to break. rsc.org Consequently, reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond, leading to a "normal" primary KIE where kH/kD > 1. libretexts.org The magnitude of this effect can be substantial, often in the range of 2 to 8, providing strong evidence that the C-H bond is indeed breaking in the slowest step of the reaction. libretexts.orglibretexts.org

Secondary Deuterium KIEs occur when the isotopically substituted bond is not directly broken or formed during the rate-determining step. numberanalytics.comprinceton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically close to 1. snnu.edu.cn They arise from changes in the vibrational environment of the isotopic atom as the reaction proceeds from the reactant to the transition state. nih.gov Secondary KIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu For instance, a change in hybridization at a carbon atom from sp3 to sp2 during the rate-determining step often leads to a normal secondary KIE, while a change from sp2 to sp3 can result in an inverse effect. princeton.edu

| Type of KIE | Isotopic Bond Status in Rate-Determining Step | Typical kH/kD Value | Interpretation |

|---|---|---|---|

| Primary Normal | Broken/Formed | > 1 (often 2-8) | C-H/D bond cleavage is part of the slowest step. |

| Secondary Normal | Not Broken/Formed | > 1 (typically 1.0 - 1.4) | Change in vibrational environment, e.g., sp3 to sp2 rehybridization. |

| Secondary Inverse | Not Broken/Formed | < 1 (typically 0.7 - 1.0) | Change in vibrational environment, e.g., sp2 to sp3 rehybridization. |

| No KIE | Not involved | ≈ 1 | The isotopic position is not involved in the rate-determining step. |

The origin of the kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. numberanalytics.comlibretexts.org According to quantum mechanics, even at absolute zero, a molecule possesses a minimum amount of vibrational energy, known as the ZPE. libretexts.org The ZPE is dependent on the reduced mass of the vibrating atoms; a bond to a heavier isotope will have a lower vibrational frequency and, consequently, a lower ZPE. libretexts.orgrsc.org

Therefore, a C-D bond has a lower ZPE than a C-H bond. libretexts.org To break a bond, enough energy must be supplied to reach the bond dissociation energy level. Because the C-D bond starts from a lower energy level, it requires more energy to reach the dissociated state compared to the C-H bond. libretexts.org This difference in activation energy between the deuterated and non-deuterated reactants leads to different reaction rates. libretexts.orgnumberanalytics.com In the transition state, the difference in ZPE between the C-H and C-D bonds is often diminished as the bond is partially broken. The net result is a larger activation energy for the C-D bond cleavage, leading to a slower reaction rate for the deuterated compound. libretexts.org

In some chemical reactions, particularly those involving the transfer of light particles like protons or deuterons, a phenomenon known as quantum mechanical tunneling can significantly influence the reaction rate and the observed KIE. numberanalytics.comwikipedia.org Tunneling allows a particle to pass through a potential energy barrier even if it does not have enough classical energy to surmount it. wikipedia.org This is a purely quantum effect stemming from the wave-like nature of particles. wikipedia.org

The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily than heavier ones. wikipedia.org Consequently, protons are much more likely to tunnel than deuterons. cdnsciencepub.com This differential tunneling can lead to exceptionally large primary kinetic isotope effects, sometimes with kH/kD values far exceeding the semi-classical limit of around 7. nih.gov The observation of such large KIEs, especially at low temperatures, is often taken as strong evidence for the occurrence of quantum tunneling in the reaction mechanism. numberanalytics.comcdnsciencepub.com Tunneling can significantly enhance the rate of proton transfer reactions and is a crucial consideration in understanding the kinetics of many enzymatic and solution-phase reactions. nih.govpnas.org

Application of 2-Fluoroanisole-d3 in Mechanistic Probes

The deuterated compound this compound is a valuable substrate for investigating reaction mechanisms due to the kinetic isotope effects that arise from the presence of deuterium in the methoxy (B1213986) group. smolecule.com Its use allows researchers to gain detailed insights into the transition states and rate-determining steps of various chemical transformations.

If a significant primary kinetic isotope effect (kH/kD > 1) is observed when comparing the reaction rate of 2-Fluoroanisole (B128887) with that of this compound, it strongly suggests that a C-H bond in the methoxy group is cleaved during the slowest step of the reaction. libretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that the C-H bonds of the methoxy group are not involved in the rate-determining step. snnu.edu.cn Secondary KIEs can also provide valuable information about changes in the chemical environment around the methoxy group during the rate-limiting step. princeton.edu

| Observed KIE (kH/kD) for this compound | Implication for the Rate-Determining Step (RDS) |

|---|---|

| Significant primary KIE (> 2) | Cleavage of a C-D bond in the methoxy group is likely part of the RDS. |

| Small secondary KIE (1 < kH/kD < 2 or kH/kD < 1) | The methoxy group is involved in the RDS, likely through rehybridization or steric effects, but no C-D bond is broken. |

| No significant KIE (≈ 1) | The methoxy group and its C-D bonds are not involved in the RDS. |

Hydrogen transfer reactions are fundamental processes in both radical and ionic chemistry. The transfer of a hydrogen atom (in radical reactions) or a proton/hydride (in ionic reactions) is often a key step in many organic and biological transformations. nih.govnih.govwikipedia.org The use of deuterated substrates like this compound is instrumental in studying the mechanisms of these transfer processes.

By measuring the kinetic isotope effect, researchers can gain insights into the nature of the transition state for the hydrogen/deuterium transfer. For example, a large primary KIE in a reaction involving this compound would indicate a symmetric transition state where the deuterium is being transferred in the rate-determining step. The magnitude of the KIE can also provide information about the linearity of the transfer and the contribution of quantum tunneling. cdnsciencepub.com In radical reactions, studying the transfer of a deuterium atom from the methoxy group can help to characterize the radical intermediates and the transition state for hydrogen atom abstraction. Similarly, in ionic reactions, the KIE can help to distinguish between different possible mechanisms, such as stepwise versus concerted pathways for proton or hydride transfer. researchgate.net

Probing Reaction Intermediates and Transition State Structures with this compound

The substitution of hydrogen with its heavier isotope, deuterium, in a molecule like 2-fluoroanisole to form this compound (where the three hydrogen atoms on the methoxy group are replaced by deuterium) is a powerful, non-invasive tool for elucidating reaction mechanisms. smolecule.com This isotopic labeling allows chemists to probe the nature of reaction intermediates and transition state structures primarily through the study of Kinetic Isotope Effects (KIEs). libretexts.org

A KIE is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). By measuring the kH/kD ratio for reactions involving the methoxy group of 2-fluoroanisole and this compound, significant insights can be gained into the rate-determining step (RDS) of the reaction.

Primary Kinetic Isotope Effects (PKIEs): A large kH/kD value, typically between 2 and 8, is considered a primary KIE. libretexts.org This indicates that the C-H (or C-D) bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. princeton.edu The magnitude of the PKIE can provide further details about the symmetry of the transition state. A maximal KIE is often observed when the hydrogen is symmetrically transferred between the donor and acceptor atoms in the transition state. For instance, in a C-H activation step involving the methoxy group of 2-fluoroanisole, a large KIE would strongly suggest that the cleavage of this specific C-H bond is the slowest step in the reaction sequence.

Secondary Kinetic Isotope Effects (SKIEs): Conversely, if the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS, a smaller KIE is typically observed (kH/kD ≈ 0.7–1.5). wikipedia.org These are known as secondary KIEs and arise from changes in the vibrational frequencies of the C-H/C-D bonds between the ground state and the transition state. libretexts.org An SKIE can reveal changes in hybridization at the carbon atom. For example, a change from sp3 to sp2 hybridization at the methoxy carbon in the transition state would result in a small, normal KIE (kH/kD > 1). wikipedia.org

Inverse Kinetic Isotope Effects (IKIEs): In some cases, an inverse KIE (kH/kD < 1) is observed. This indicates that the C-D bond is reacting faster than the C-H bond. This can occur when a new, stiffer bond is formed to the hydrogen in the transition state, or in pre-equilibrium steps where the deuterated reactant is enriched prior to the rate-determining step. wikipedia.org For example, an inverse KIE was observed in a palladium-catalyzed hydroarylation, which helped to rule out C-H activation as the mechanism in favor of electrophilic aromatic substitution. acs.org

The following table summarizes the interpretation of various KIE values in the context of reactions involving the methoxy group of this compound.

| Observed kH/kD Value | Type of KIE | General Interpretation for a C-H/C-D Bond | Implication for this compound Mechanism |

| > 2 | Primary (Normal) | C-H/C-D bond is broken/formed in the rate-determining step. princeton.edu | The cleavage of a C-H bond on the methoxy group is the slowest, energy-determining step of the reaction. |

| 1.0 - 1.5 | Secondary (Normal) | Change in hybridization from sp3 to sp2 at the carbon atom in the transition state. wikipedia.org | The methoxy carbon is rehybridizing in the transition state, but the C-H bond itself is not breaking in the RDS. |

| ≈ 1.0 | No KIE | C-H/C-D bond is not involved in the rate-determining step. epfl.ch | The reaction step involving the methoxy group occurs either before or after the rate-determining step. |

| < 1.0 | Inverse | A new, stronger bond is formed to the hydrogen in the transition state, or an equilibrium favors the deuterated species before the RDS. wikipedia.org | The transition state is more constrained for the C-H bond than the C-D bond, or a pre-equilibrium step enriches the deuterated reactant. |

By using this compound, researchers can precisely determine whether the methoxy group's C-H bonds are directly involved in the critical transition state, thereby distinguishing between different possible mechanistic pathways. smolecule.com

Case Studies of Reactions Involving Deuterated Anisoles

The principles of isotopic labeling with compounds like this compound are best illustrated through specific reaction types where deuterated anisoles have been used to unravel complex mechanisms.

Mechanistic Studies of Aromatic Functionalization Reactions (e.g., C-H Alkylation, Anodic Oxidation)

C-H Alkylation:

A significant area where deuterated anisoles have provided mechanistic clarity is in regioselective C-H alkylation. rsc.org For instance, studies on the C-H alkylation of anisole (B1667542) derivatives with olefins catalyzed by rare-earth metal complexes have utilized deuterium labeling to understand the reaction mechanism. nih.govnih.gov In one study, a scandium(III) complex was used to catalyze the ortho-alkylation of anisoles. rsc.orgnih.gov To probe the mechanism, an intramolecular KIE experiment was conducted using 4-methyl[2-D]anisole. nih.gov

The reaction yielded a substantial KIE value of 5.2, indicating that the cleavage of the Csp2–H bond on the aromatic ring is a critical part of the turnover-limiting step. nih.gov While this specific study used a ring-deuterated anisole, a similar approach with this compound would be invaluable for probing reactions that might involve C-H activation at the methoxy group, which can compete with aromatic C-H activation.

The table below presents data from the study on the highly regioselective C-H alkylation of anisole derivatives, demonstrating the high yields and selectivities achievable.

| Anisole Derivative | Alkene | Catalyst System | Yield (%) | Regioselectivity (ortho) | Reference |

| Anisole | Norbornene | Imidazolin-2-iminato Sc(III) alkyl complex | 99 | >99% | nih.gov |

| 4-Methylanisole | Norbornene | Imidazolin-2-iminato Sc(III) alkyl complex | 99 | >99% | nih.gov |

| 3,5-Dimethylanisole | Norbornene | Imidazolin-2-iminato Sc(III) alkyl complex | 99 | >99% | rsc.org |

| Anisole | Styrene | Imidazolin-2-iminato Sc(III) alkyl complex | 85 | >99% | nih.gov |

Anodic Oxidation:

Anodic oxidation provides another context where deuterated anisoles can serve as powerful mechanistic probes. These electrochemical methods are used for various transformations, including C-H functionalization. beilstein-journals.orgacs.org The mechanism of these reactions can be complex, potentially involving electron transfer from the anisole to form a radical cation, followed by proton loss.

Studies on the oxidation of toluene (B28343) derivatives have shown significant deuterium isotope effects. For example, the oxidation of 4-methoxytoluene to its corresponding acetate (B1210297) derivative mediated by Co(III)W showed a KIE of kH/kD = 5.2, while the Ag(II)-promoted reaction had a KIE of 5.9. scispace.com These large values are indicative of a rate-determining step that involves hydrogen atom transfer from the methyl (or methoxy) group. scispace.com

Using this compound in anodic oxidation studies would allow for a definitive determination of whether the initial step involves C-H bond cleavage from the methoxy group or electron transfer from the aromatic ring. A large KIE would support a hydrogen atom transfer mechanism from the methoxy group, whereas a KIE near unity would suggest that the rate-limiting step is likely the initial electron transfer from the aromatic π-system. scispace.com

Deuterium Exchange Phenomena in Basic Media or with Carbanions

Deuterium exchange reactions are fundamental processes for installing isotopic labels and for understanding the acidity of C-H bonds. While anisole's methoxy protons are not typically considered acidic, under certain conditions, such as in the presence of strong bases or organometallic reagents, exchange can occur.

Transition metal catalysts have been shown to be highly effective for H/D exchange in aromatic compounds. nih.govacademie-sciences.fr For instance, a stable N-heterocyclic carbene (NHC) iron complex can catalyze the complete deuteration of anisole using benzene-d6 (B120219) as the deuterium source under mild conditions (50 °C). nih.gov This demonstrates that C-H bonds on both the aromatic ring and the methoxy group can be activated for exchange.

In basic media, the electron-rich nature of the anisole ring can influence deuteration patterns. Studies on 3-(dimethylamino)anisole showed that all electron-rich positions on the ring were deuterated. uni-rostock.de For phenols, which are electronically similar to anisoles, deuterium incorporation was found to be more limited. uni-rostock.de The use of this compound in reactions involving strong bases or carbanions would allow for the study of the kinetic stability of the deuterated methoxy group. Any observed loss of deuterium (H/D scrambling) would provide quantitative information about the lability of these protons under the reaction conditions, offering insight into the potential for competing deprotonation pathways at the methoxy group.

The table below lists various catalytic systems used for H/D exchange on anisole and related compounds.

| Substrate | Catalyst System | Deuterium Source | Conditions | Outcome | Reference |

| Anisole | trans-dihydride NHC-Iron Complex | Benzene-d6 | 50 °C, N2 | Complete deuteration (anisole-d8) | nih.gov |

| Aryl Halides | Pd(OAc)2 / Ligand | Methanol-d4 | Mild Conditions | Synthesis of deuterated anisoles | researchgate.net |

| Olefins | Ru(PPh3)3H(Cl)CO | D2O | N2 atmosphere | Deuteration of olefins | researchgate.net |

| Aromatic Hydrocarbons | K2PtCl4 | D2O / CH3CO2D | Acidic, 100 °C | Deuteration of benzene (B151609) | academie-sciences.fr |

Applications of 2 Fluoroanisole D3 in Advanced Chemical Research

Contribution to Understanding Non-Covalent Interactions and Conformational Dynamics in Fluorinated Aromatics

The study of non-covalent interactions is crucial for understanding the structure, stability, and function of molecules. universiteitleiden.nlnih.govrsc.org In fluorinated aromatic compounds, interactions involving the fluorine atom and other functional groups can significantly influence the molecule's preferred conformation and its interactions with other molecules. The substitution of hydrogen with deuterium (B1214612) in the methoxy (B1213986) group of 2-Fluoroanisole (B128887) can subtly alter these interactions due to the different vibrational frequencies and bond lengths of C-D versus C-H bonds.

High-resolution spectroscopic techniques, such as Fourier transform microwave (FTMW) spectroscopy, combined with computational chemistry, have been employed to study the conformational preferences of molecules like 2-fluoroanisole. acs.orgresearchgate.net These studies have revealed that for 2-fluoroanisole, the lowest energy rotamer has the O-CH3 group directed away from the fluorine substituent. acs.orgresearchgate.net The introduction of deuterium in the methoxy group can refine these studies by providing additional data points for structural determination and by influencing the rotational constants of the molecule.

The conformational dynamics of fluorinated aromatics are also of significant interest. nih.gov The interplay between the methoxy group and the fluorine atom in 2-fluoroanisole governs the rotational barrier around the C-O bond. Studying the deuterated analog, 2-Fluoroanisole-d3, can provide a more detailed understanding of the potential energy surface and the dynamics of this internal rotation. researchgate.net This is because the heavier deuterium atoms can affect the vibrational modes that couple with the rotational motion.

Utilization in NMR Solvent Studies and Reference Standards

Deuterated solvents are fundamental to NMR spectroscopy, as they allow for the observation of solute signals without overwhelming interference from the solvent. washington.edu While this compound is not a common NMR solvent itself, its properties are relevant to the broader context of using deuterated compounds in NMR studies. The chemical shifts of residual protons in deuterated solvents are well-documented, and understanding the spectral properties of compounds like this compound contributes to this body of knowledge. pitt.edualfa-chemistry.comcommonorganicchemistry.com

In specialized NMR experiments, selectively deuterated molecules can serve as internal standards or probes. For instance, in quantitative NMR (qNMR), a well-characterized internal standard is crucial for accurate concentration measurements. bipm.orgsigmaaldrich.com While not a primary standard, a compound like this compound could be used in specific applications where its solubility and spectral properties are advantageous. The presence of both fluorine and deuterium allows for multinuclear NMR studies, providing complementary information from ¹H, ¹³C, ¹⁹F, and ²H spectra.

The use of deuterated standards extends to complex systems, such as in metabolomics and environmental analysis, where distinguishing between numerous compounds is essential. sigmaaldrich.com The unique spectral signature of a deuterated compound can help to resolve overlapping signals in complex mixtures. The chemical shifts for this compound would be similar to its non-deuterated counterpart, with the notable absence of the methoxy proton signal and the presence of characteristic deuterium-coupled carbon signals in the ¹³C NMR spectrum.

Role in Theoretical Models for Deuterium-Labeled Molecules and Their Reactivity

Theoretical and computational chemistry plays a vital role in modern chemical research, providing insights that complement experimental findings. iaea.org Deuterium-labeled molecules like this compound are excellent subjects for theoretical modeling to understand the effects of isotopic substitution on molecular properties and reactivity.

Computational models can be used to predict the geometric parameters, vibrational frequencies, and rotational barriers of this compound. These calculations can then be compared with experimental data to validate and refine the theoretical methods. For example, density functional theory (DFT) computations have been used to determine the minimum energy structures and potential energy barriers for the internal rotation of the methoxy group in anisole (B1667542) and its derivatives. researchgate.net Similar calculations for this compound would elucidate the impact of deuteration on these properties.

Furthermore, theoretical models are crucial for understanding the reactivity of molecules. For instance, computational studies can be used to model the transition states of reactions involving this compound and to calculate the kinetic isotope effects. This information is invaluable for interpreting experimental results and for designing new chemical reactions. The study of reaction mechanisms, such as nucleophilic aromatic substitution, benefits greatly from theoretical models that can map out the potential energy surface and identify key intermediates and transition states. harvard.edu

The development of accurate theoretical models for deuterated molecules also has broader implications for fields such as materials science and drug discovery, where understanding isotopic effects can be important for designing materials with specific properties or for developing new therapeutic agents.

Future Research Directions and Emerging Methodologies for 2 Fluoroanisole D3

Integration of Artificial Intelligence and Machine Learning with Computational Chemistry for Deuterated Systems

Traditionally, predicting the precise impact of deuteration on a molecule's properties has been a computationally intensive task. researchgate.net ML models, however, can be trained on existing data from quantum chemistry calculations to predict properties of new deuterated molecules orders of magnitude faster. researchgate.net This predictive power allows for the efficient identification of optimal deuteration sites to enhance desired characteristics, such as metabolic stability or photophysical properties. researchgate.netnih.gov For instance, machine learning can be employed to forecast reaction outcomes and yields, simplifying the complex planning of synthetic routes for compounds like 2-Fluoroanisole-d3. researchgate.netarxiv.org

Table 1: Applications of AI/ML in the Study of Deuterated Systems

| Application Area | Description | Potential Impact on this compound Research |

| Property Prediction | ML models can predict physicochemical and biological properties of deuterated isotopologues. researchgate.netmit.eduresearchgate.net | Rapidly screen different deuteration patterns of 2-fluoroanisole (B128887) to predict their effects on properties like lipophilicity and metabolic stability. |

| Reaction Outcome Prediction | AI algorithms can forecast the products and yields of chemical reactions involving deuterated reagents. researchgate.netarxiv.org | Optimize synthetic routes to this compound and predict its reactivity in various chemical transformations. |

| De Novo Design | Generative AI models can propose novel deuterated molecules with desired properties. mit.eduvivabiotech.com | Design new derivatives of this compound with enhanced therapeutic or material science applications. |

| Spectral Analysis | ML can assist in the interpretation of complex spectroscopic data from deuterated compounds. acs.org | Facilitate the analysis of NMR and mass spectra to better understand the structure and behavior of this compound. |

Development of Novel Synthetic Strategies for Advanced Site-Specific Deuteration

The precise placement of deuterium (B1214612) atoms within a molecule is crucial for maximizing the benefits of isotopic substitution. oup.comsnnu.edu.cn Consequently, the development of novel synthetic strategies for site-specific deuteration is a major focus of current research. researchgate.netresearchgate.netrsc.org These methods aim to provide greater control over the location of deuterium incorporation, often under milder and more efficient reaction conditions. researchgate.netrsc.org

Recent advancements include metal-free methods that utilize photoexcitation to achieve selective hydrogen isotope exchange (HIE) in aromatic compounds. nih.gov This approach leverages the altered basicity of excited-state molecules to facilitate deuteration at positions that are often difficult to access using traditional methods. nih.gov Other innovative strategies involve the use of visible light-induced desulfurization-deuteration, offering a mild and sustainable route to site-specific deuterium incorporation using D2O as the deuterium source. researchgate.netrsc.org

For aromatic compounds like 2-fluoroanisole, methods involving transition-metal catalysis continue to evolve. For example, palladium-catalyzed C-H activation has been shown to be effective for the deuteration of arenes, with the selectivity being influenced by the specific catalyst system and directing groups. rsc.orgnih.gov The development of catalysts that can operate with low loadings and utilize readily available deuterium sources like D2O is a key objective. acs.org These advanced synthetic tools will not only facilitate the synthesis of this compound but also open up possibilities for creating more complex and selectively deuterated analogs.

Real-time Spectroscopic Monitoring of Reactions Involving this compound with Kinetic Resolution

Understanding the kinetics of reactions involving deuterated compounds is fundamental to harnessing the kinetic isotope effect (KIE). Real-time spectroscopic monitoring techniques provide a powerful window into these dynamic processes, allowing for the direct observation of reactants, intermediates, and products as the reaction unfolds. magritek.comigi-global.com

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are increasingly being adapted for online reaction monitoring. magritek.comnih.govconicet.gov.ar Benchtop NMR spectrometers, for instance, can be integrated directly into a laboratory fume hood to provide real-time quantitative data on reaction progress. magritek.com This allows for the rapid optimization of reaction conditions and the identification of transient intermediates that may be crucial to the reaction mechanism. Ultrafast 2D NMR techniques are also emerging, enabling the monitoring of complex reactions even in non-deuterated solvents. nih.gov

Probe electrospray ionization mass spectrometry (PESI-MS) is another valuable tool for real-time reaction monitoring, offering high sensitivity and the ability to track fast reactions, including hydrogen-deuterium exchange (HDX) processes. conicet.gov.ar The application of these real-time monitoring techniques to reactions involving this compound will provide unprecedented detail on its reactivity and the influence of the deuterium atoms on the reaction pathway. This is particularly important for studying reactions with kinetic resolution, where the differential reaction rates of enantiomers can be precisely measured.

Expanding the Scope of Kinetic Isotope Effect Studies to Complex Biological Mimics and Catalytic Cycles

The deuterium kinetic isotope effect (KIE) is a cornerstone for elucidating reaction mechanisms in both chemical and biological systems. researchgate.netresearchgate.netportico.org While KIE studies have traditionally been applied to simpler systems, a key future direction is their application to more complex biological mimics and entire catalytic cycles. epfl.chscispace.com This will provide deeper insights into the intricate workings of enzymes and industrial catalysts.

By strategically placing deuterium atoms in molecules like this compound and studying their effect on reaction rates, researchers can probe the nature of transition states and identify rate-determining steps. portico.orgfiveable.me For example, in studies of flavoprotein enzymes, the synthesis of specifically deuterated coenzymes is crucial for measuring both primary and secondary KIEs, which can reveal information about hydrogen transfer mechanisms and the role of quantum mechanical tunneling. nih.gov

The study of KIEs in complex biological mimics, such as artificial enzyme systems, can help to bridge the gap between simple chemical reactions and highly complex biological processes. This can aid in the design of more efficient and selective catalysts. Furthermore, applying KIE studies to complete catalytic cycles, rather than just individual steps, will provide a more holistic understanding of how catalysts function. princeton.eduethz.ch The use of this compound and its derivatives in such studies could help to unravel the mechanisms of important catalytic processes, such as C-F bond activation or Heck-type coupling reactions. kyoto-u.ac.jpchemrxiv.org

Q & A

Q. What are the key spectroscopic signatures (NMR, IR, MS) for characterizing 2-Fluoroanisole-d3, and how do they differ from non-deuterated analogs?

- Methodological Answer : Deuterated compounds like this compound exhibit distinct isotopic shifts in NMR spectra. For example, the deuterium substitution at the methoxy group (-OCH3 → -OCD3) eliminates proton signals in the ~3.3–3.7 ppm region (¹H NMR) and introduces a deuterium-coupled splitting pattern in ¹³C NMR. IR spectroscopy will show reduced C-H stretching (~2800–3000 cm⁻¹) and altered bending vibrations. Mass spectrometry (MS) will display a molecular ion peak shifted by +3 amu compared to non-deuterated analogs due to three deuterium atoms .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic scrambling?

- Methodological Answer : Isotopic scrambling is a critical concern. Use deuterated reagents (e.g., CD3I for methoxy deuteration) under anhydrous conditions to prevent proton exchange. Monitor reaction progress via MS or NMR to detect scrambling. Kinetic control (low temperatures) and non-protic solvents (e.g., DMF-d7) are recommended to preserve deuterium integrity .

Q. What experimental precautions are necessary to ensure isotopic purity in this compound during storage and handling?

- Methodological Answer : Store the compound in inert, deuterated solvents (e.g., DMSO-d6) to avoid H/D exchange. Use sealed containers under nitrogen to prevent moisture ingress. Regularly validate isotopic purity via MS or quantitative NMR (qNMR) against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH°, ΔvapH°) reported for this compound across different studies?

- Methodological Answer : Discrepancies often arise from measurement techniques (e.g., calorimetry vs. computational modeling). Validate experimental setups using standardized reference compounds (e.g., NIST-certified materials) and cross-check with density functional theory (DFT) calculations. For vaporization enthalpy (ΔvapH°), use gas-phase equilibrium methods to minimize solvent interference .

Q. What strategies are effective for studying kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodological Answer : Design competitive experiments comparing deuterated and non-deuterated analogs under identical conditions. Use stopped-flow kinetics or isotopic labeling in transition-state analysis (e.g., Eyring plots). Computational modeling (e.g., DFT or ab initio) can predict KIEs by comparing activation energies for H- vs. D-containing pathways .

Q. How should researchers design experiments to investigate the electronic effects of deuterium substitution on this compound’s reactivity?

- Methodological Answer : Perform Hammett plot analyses using para-substituted derivatives to isolate electronic effects. Compare reaction rates (e.g., electrophilic aromatic substitution) between 2-Fluoroanisole and this compound. Use X-ray crystallography to assess structural changes (bond lengths, angles) induced by deuteration .

Q. What analytical frameworks are recommended for validating the environmental stability of this compound in biodegradation studies?

- Methodological Answer : Use isotope-ratio mass spectrometry (IRMS) to track deuterium retention in degradation byproducts. Pair with LC-MS/MS to identify intermediates and assess isotopic fractionation. Control experiments with non-deuterated analogs are critical to distinguish isotopic effects from matrix interference .

Data Analysis & Validation

Q. How can researchers address inconsistencies in spectral databases (e.g., PubChem vs. NIST) for this compound?

- Methodological Answer : Cross-reference multiple databases (NIST, PubChem, EPA DSSTox) and prioritize peer-reviewed literature. Validate discrepancies via in-house measurements (e.g., NMR chemical shifts, boiling points) using calibrated instruments. Report methodological details (e.g., solvent, temperature) to ensure reproducibility .

Q. What statistical methods are suitable for assessing batch-to-batch variability in deuterated compounds like this compound?

Q. How can machine learning (ML) enhance the prediction of this compound’s physicochemical properties from limited experimental data?

- Methodological Answer :

Train ML models (e.g., random forest, neural networks) on existing datasets for fluoroanisoles and deuterated analogs. Use descriptors like molecular weight, dipole moment, and logP. Validate predictions against high-fidelity quantum mechanical calculations (e.g., COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.